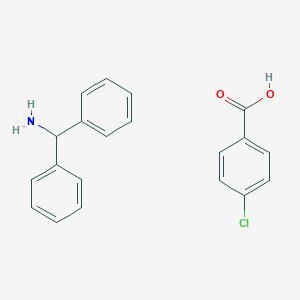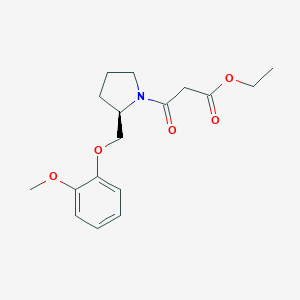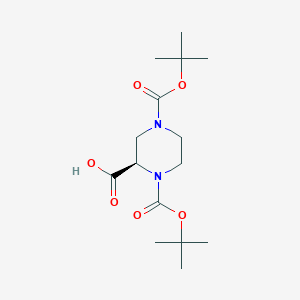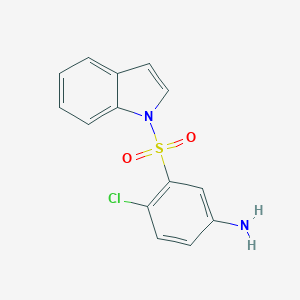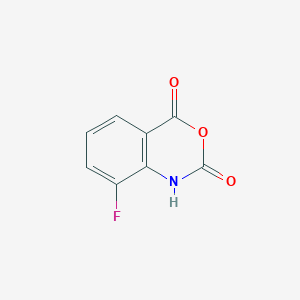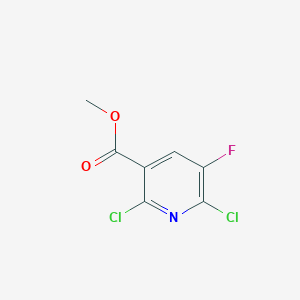
Methyl 2,6-dichloro-5-fluoronicotinate
概要
説明
Methyl 2,6-dichloro-5-fluoronicotinate is an organic compound with the molecular formula C(_7)H(_4)Cl(_2)FNO(_2) It is a derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
科学的研究の応用
Methyl 2,6-dichloro-5-fluoronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific pathways in disease treatment.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
作用機序
Safety and Hazards
“Methyl 2,6-dichloro-5-fluoronicotinate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloro-5-fluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-5-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) can be employed, though care must be taken to avoid over-oxidation.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinates.
Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
類似化合物との比較
Methyl 2,6-dichloronicotinate: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
Methyl 5-fluoronicotinate: Lacks the chlorine atoms, resulting in different physical and chemical properties.
Methyl 2-chloro-5-fluoronicotinate: Contains only one chlorine atom, which may affect its stability and reactivity.
Uniqueness: Methyl 2,6-dichloro-5-fluoronicotinate is unique due to the combination of chlorine and fluorine atoms on the nicotinate structure. This combination can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADLLLSMEPLCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379536 | |
| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-66-1 | |
| Record name | METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
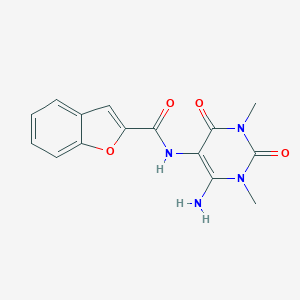
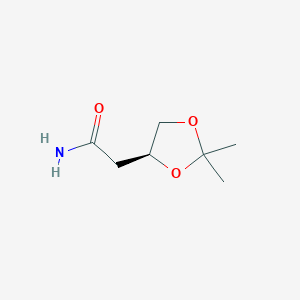
![3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B65471.png)
![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)
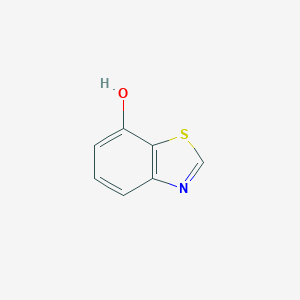
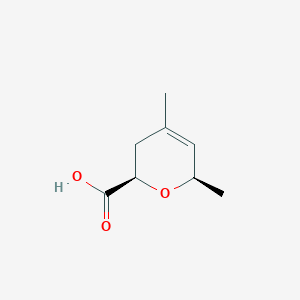
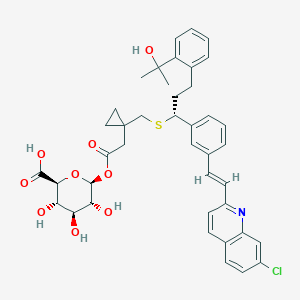
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
